REACTION_SMILES
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[N+:15](=[O:16])([O-:17])[c:18]1[c:19]([C:25]([F:26])([F:27])[F:28])[cH:20][c:21]([NH2:22])[cH:23][cH:24]1.[N+:1]([c:2]1[cH:3][cH:4][c:5]([NH2:6])[c:7]([C:8]([F:9])([F:10])[F:11])[cH:12]1)([O-:13])=[O:14]>>[N+:15](=[O:16])([O-:17])[c:18]1[c:19]([C:25]([F:26])([F:27])[F:28])[cH:20][cH:21][cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc([N+](=O)[O-])c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc([N+](=O)[O-])cc1C(F)(F)F
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |